Cas no 2097947-64-1 (2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
- 2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
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- Inchi: 1S/C10H18N2O3/c11-6-9(14)12-3-2-10(7-12)5-8(13)1-4-15-10/h8,13H,1-7,11H2
- InChI Key: WHKWXNSDMXLGMO-UHFFFAOYSA-N
- SMILES: O1CCC(CC21CN(C(CN)=O)CC2)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 259
- XLogP3: -1.4
- Topological Polar Surface Area: 75.8
2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191296-100mg |
2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A191296-500mg |
2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A191296-1g |
2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-7686-0.25g |
2-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7686-0.5g |
2-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7686-1g |
2-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7686-2.5g |
2-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7686-5g |
2-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7686-10g |
2-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2097947-64-1 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Introduction to 2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one (CAS No. 2097947-64-1)
2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one (CAS No. 2097947-64-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and structural complexity. The spirocyclic framework provides a rigid scaffold that can enhance the binding affinity and selectivity of the molecule, making it an attractive candidate for drug development.
The chemical structure of 2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one features a spirocyclic core with an oxazine ring and an amino group attached to an ethanone moiety. This combination of functional groups imparts specific chemical and biological properties that are crucial for its potential therapeutic applications. The hydroxyl group on the spirocyclic core adds polarity and hydrogen bonding capabilities, which can influence the compound's solubility, stability, and interactions with biological targets.
Recent studies have explored the pharmacological properties of 2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets in drug discovery for various diseases, including neurological disorders, cardiovascular diseases, and metabolic disorders. GPCRs are involved in numerous signaling pathways and play a crucial role in cellular communication.
A study published in the Journal of Medicinal Chemistry reported that 2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one exhibits potent agonist activity at the serotonin 5-HT1A receptor, a GPCR that is implicated in mood regulation and anxiety disorders. The researchers found that the compound binds selectively to the 5-HT1A receptor with high affinity and efficacy, suggesting its potential as a lead compound for the development of novel anxiolytic agents.
In addition to its activity at GPCRs, 2-Amino-1-(9-hydroxy-6-oxa-2azaspiro[4.5]decan2yl)ethan1one has also been investigated for its anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin 6 (IL6) and tumor necrosis factor alpha (TNFα) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate nuclear factor kappa B (NFκB) signaling, a key pathway involved in inflammation.
The pharmacokinetic profile of 2-Amino1(9hydroxy6oxa2azaspiro[45]decan2yl)ethan1one has also been studied to assess its suitability as a therapeutic agent. Preclinical studies in rodents have demonstrated that the compound has favorable oral bioavailability and a reasonable half-life, which are important parameters for drug development. Furthermore, preliminary toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In conclusion, 2-Amino1(9hydroxy6oxa2azaspiro[45]decan2yl)ethan1one (CAS No. 2097947641) represents a promising candidate for further investigation in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive lead compound for the development of novel therapeutic agents targeting GPCRs and inflammatory pathways. Ongoing research aims to optimize its pharmacological properties and evaluate its efficacy in preclinical models of disease, paving the way for potential clinical applications.
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